

# (R)-Tetrahydrofuran-3-ylmethanol: A Chiral Building Block for Advanced Pharmaceutical Synthesis

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## Compound of Interest

Compound Name: *(R)-Tetrahydrofuran-3-ylmethanol*

Cat. No.: B597911

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(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

## Introduction

**(R)-Tetrahydrofuran-3-ylmethanol** is a valuable chiral building block increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its stereodefined tetrahydrofuran core is a key structural motif in a number of clinically significant antiviral and other therapeutic agents. The specific stereochemistry at the C3 position is crucial for the biological activity of the final drug molecule, making the enantioselective synthesis of this building block a critical aspect of modern drug development. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **(R)-Tetrahydrofuran-3-ylmethanol**, with a focus on detailed experimental protocols and its role in the synthesis of advanced therapeutics.

## Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for **(R)-Tetrahydrofuran-3-ylmethanol** is provided in the table below.

Property	Value	Reference
CAS Number	124506-31-6	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	102.13 g/mol	<a href="#">[1]</a>
Appearance	Colorless to light yellow liquid or semi-solid	<a href="#">[1]</a>
Boiling Point	Not specified	
Density	Not specified	
Storage	2-8°C, sealed in a dry environment	<a href="#">[1]</a>
Purity	Typically ≥98%	<a href="#">[1]</a>
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	<a href="#">[1]</a>
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spr ay), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)	<a href="#">[1]</a>

## Enantioselective Synthesis of (R)-Tetrahydrofuran-3-ylmethanol

The synthesis of enantiomerically pure **(R)-Tetrahydrofuran-3-ylmethanol** is paramount for its use in pharmaceutical applications. Several strategies have been developed, primarily focusing

on asymmetric reduction of a prochiral ketone, enzymatic resolution of a racemic mixture, or synthesis from a chiral pool starting material.

## Asymmetric Reduction of Tetrahydrofuran-3-one

One of the most efficient methods for the synthesis of (R)-3-hydroxytetrahydrofuran, a closely related precursor, is the asymmetric reduction of tetrahydrofuran-3-one. This methodology can be adapted for the synthesis of the target molecule. Engineered carbonyl reductases (CREs) have shown excellent enantioselectivity (95-99% ee) in the reduction of tetrahydrofuran-3-one to the corresponding (R)-alcohol[2].

### Experimental Protocol: Enzymatic Asymmetric Reduction

This protocol is a generalized procedure based on the enzymatic reduction of similar ketones.

- **Reaction Setup:** In a temperature-controlled reactor, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared.
- **Enzyme and Cofactor:** A suitable engineered carbonyl reductase and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose) are added to the buffer.
- **Substrate Addition:** Tetrahydrofuran-3-one is added to the reaction mixture. The concentration of the substrate is typically optimized to avoid enzyme inhibition.
- **Reaction Conditions:** The reaction is stirred at a controlled temperature (e.g., 25-30°C) and pH. The progress of the reaction is monitored by a suitable analytical technique (e.g., chiral HPLC or GC).
- **Work-up and Purification:** Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford enantiomerically pure (R)-3-hydroxytetrahydrofuran. This can then be converted to **(R)-Tetrahydrofuran-3-ylmethanol** through standard functional group manipulations.

## Catalytic Hydrogenation of 3-Furanmethanol

A common industrial approach to the synthesis of the racemic tetrahydrofuran-3-ylmethanol involves the catalytic hydrogenation of 3-furanmethanol<sup>[3]</sup>. To achieve enantioselectivity, this process would require the use of a chiral catalyst or a subsequent resolution step.

#### Experimental Protocol: Catalytic Hydrogenation (Racemic)

- Catalyst: A palladium on carbon (Pd/C) catalyst (typically 5-10 wt%) is used.
- Reaction Setup: 3-Furanmethanol is dissolved in a suitable solvent, such as ethanol or methanol, in a high-pressure autoclave.
- Hydrogenation: The autoclave is purged with nitrogen and then pressurized with hydrogen gas (typically 2-4 MPa). The reaction mixture is heated to 100-140°C and stirred vigorously for 2-6 hours.
- Work-up and Purification: After cooling and depressurization, the catalyst is filtered off. The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield tetrahydrofuran-3-ylmethanol.

Parameter	Value
Substrate	3-Furanmethanol
Catalyst	Pd/C
Solvent	Ethanol or Methanol
Hydrogen Pressure	2-4 MPa
Temperature	100-140°C
Reaction Time	2-6 hours
Product	Tetrahydrofuran-3-ylmethanol (racemic)

## Synthesis from a Chiral Pool: (R)-1,2,4-Butanetriol

Chiral 3-hydroxytetrahydrofuran can be synthesized from commercially available (R)-1,2,4-butanetriol through an acid-catalyzed cyclodehydration<sup>[4][5]</sup>. This approach offers a direct route to the desired enantiomer.

## Experimental Protocol: Cyclodehydration of (R)-1,2,4-Butanetriol

- Reaction Setup: (R)-1,2,4-butanetriol is mixed with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).
- Reaction Conditions: The mixture is heated to a high temperature (typically 180-220°C) under vacuum.
- Purification: The product, (R)-3-hydroxytetrahydrofuran, is distilled directly from the reaction mixture. Further purification can be achieved by fractional distillation.

Parameter	Value
Starting Material	(R)-1,2,4-Butanetriol
Catalyst	p-Toluenesulfonic acid (PTSA)
Temperature	180-220°C
Pressure	Vacuum
Product	(R)-3-Hydroxytetrahydrofuran

## Application as a Chiral Building Block in Drug Synthesis

The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, and the stereochemistry of its substituents can have a profound impact on biological activity. **(R)-Tetrahydrofuran-3-ylmethanol** and its derivatives are key components in several antiviral drugs, particularly HIV protease inhibitors.

## Role in the Synthesis of HIV Protease Inhibitors

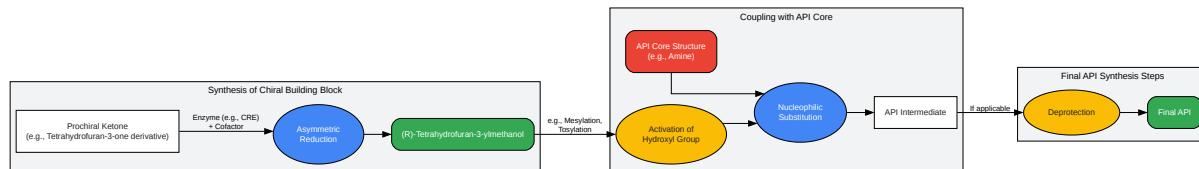
While direct incorporation of **(R)-Tetrahydrofuran-3-ylmethanol** is not explicitly detailed in the synthesis of all major HIV protease inhibitors, the closely related (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a crucial intermediate in the synthesis of Darunavir<sup>[6]</sup><sup>[7]</sup>. The synthesis of this complex chiral building block often starts from chiral precursors and involves

multiple stereocontrolled steps. The tetrahydrofuran ring system plays a critical role in binding to the active site of the HIV protease enzyme.

The synthesis of Amprenavir, another HIV protease inhibitor, utilizes (S)-3-hydroxytetrahydrofuran, highlighting the importance of this class of chiral building blocks in antiviral drug design[8][9]. The synthesis of such drugs often involves the coupling of the chiral tetrahydrofuran-based fragment with a core amine structure.

### Logical Workflow for the Integration of **(R)-Tetrahydrofuran-3-ylmethanol** in API Synthesis

The following diagram illustrates a generalized workflow for the incorporation of **(R)-Tetrahydrofuran-3-ylmethanol** into a hypothetical API, drawing parallels from the known syntheses of HIV protease inhibitors.

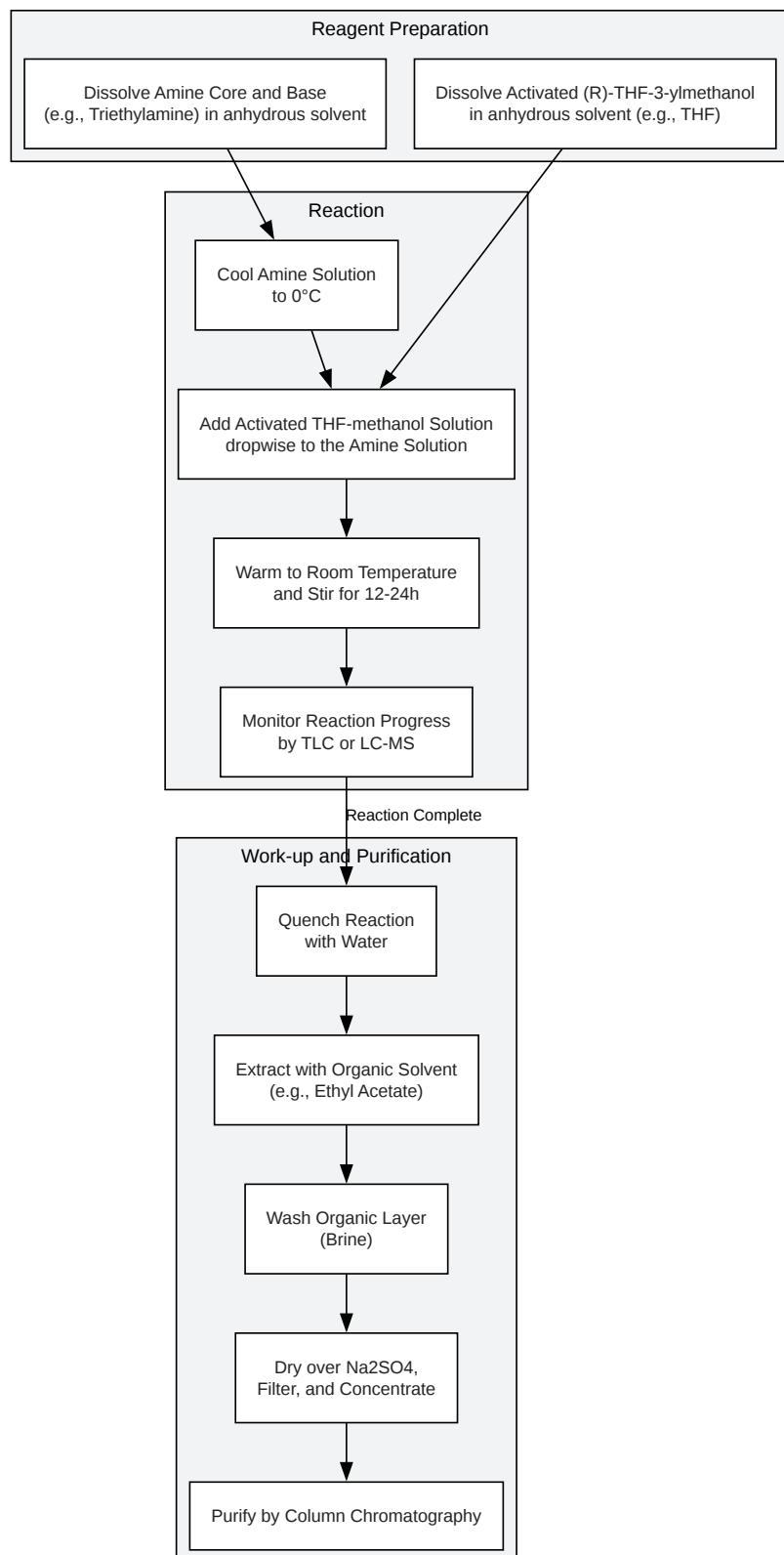


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Caption: Generalized workflow for API synthesis using **(R)-Tetrahydrofuran-3-ylmethanol**.

### Experimental Workflow for a Key Coupling Reaction

The following diagram outlines a typical experimental workflow for the coupling of an activated **(R)-Tetrahydrofuran-3-ylmethanol** derivative with a core amine structure, a common step in the synthesis of many pharmaceuticals.



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Caption: Experimental workflow for a typical coupling reaction.

## Conclusion

**(R)-Tetrahydrofuran-3-ylmethanol** stands out as a critical chiral building block for the pharmaceutical industry. Its enantioselective synthesis, achievable through various methods including enzymatic reduction and chiral pool approaches, is key to its utility. The incorporation of this stereodefined fragment into drug molecules, particularly antivirals, underscores its importance in creating potent and selective therapeutics. The detailed protocols and workflows provided in this guide are intended to support researchers and drug development professionals in the efficient and effective utilization of this valuable chiral intermediate.

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